

Spebrutinib CC-292 mechanism of action BTK inhibition

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Compound Focus: Spebrutinib

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Detailed Mechanism of Action and Binding Kinetics

Spebrutinib's action is a two-step, time-dependent process that results in permanent BTK inactivation.

- **Step 1: Reversible Binding** - The inhibitor's core pharmacophore reversibly binds to the ATP-binding pocket of BTK, forming initial non-covalent interactions [1].
- **Step 2: Irreversible Covalent Bond Formation** - The electrophilic "warhead" of **spebrutinib** (an acrylamide group) undergoes a Michael addition reaction with the thiol group of a cysteine residue (Cys481) in BTK's active site. This forms a stable, irreversible covalent bond, permanently inactivating the enzyme [2] [1].

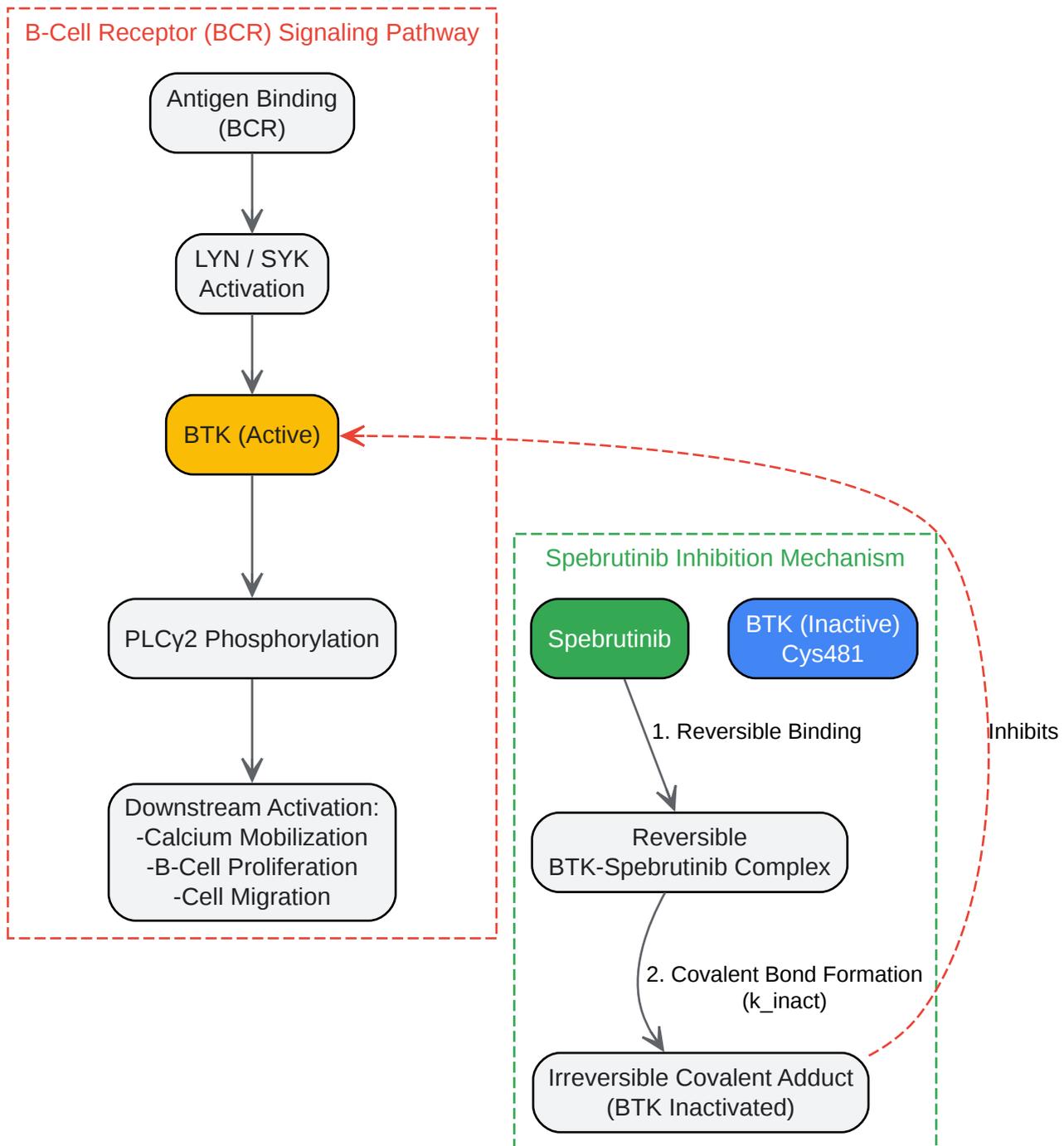
The efficiency of this process is described by the inactivation efficiency (k_{eff}), a second-order rate constant (k_{inact}/K_I). A high (k_{eff}) indicates a potent inhibitor that combines strong initial binding (low (K_I)) with efficient covalent bond formation (high (k_{inact})) [1].

Structural Basis of BTK Inhibition

The binding of **spebrutinib** stabilizes BTK in an inactive conformation. Structural studies show that covalent modification of **Cys481** can allosterically modulate the equilibrium of the α C-helix and disrupt the conserved Lys-Glu salt bridge, biasing the kinase toward an inactive state [3]. Occupation of the active site

prevents ATP from binding and thus blocks the phosphorylation and activation of downstream substrates like **Phospholipase C gamma 2 (PLC γ 2)** [4] [5].

The following diagram illustrates the signaling pathway affected by **spebrutinib** and its two-step inhibition mechanism:



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> **Spebrutinib** inhibits BCR signaling through a two-step mechanism: initial reversible binding to BTK followed by irreversible covalent bond formation with Cys481, preventing BTK activation and downstream signaling.

Experimental Protocols for Kinetic Profiling

Advanced proteomic methods are used to characterize covalent inhibitors like **spebrutinib**. **COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics)** is a key method for unbiased, proteome-wide profiling of irreversible covalent inhibitor binding kinetics [1].

- **Core Principle:** The method uses a two-step incubation process with mass spectrometry-based proteomics to determine the inactivation rate constant (k_{inact}) and the inhibition constant (K_I) across thousands of proteins in a single experiment [1].
- **Workflow:**
 - **Sample Preparation:** Permeabilized cells are incubated with the covalent inhibitor (e.g., **spebrutinib**) over a range of concentrations and time points.
 - **Proteomic Processing:** Proteins are digested into peptides, and cysteine-containing peptides modified by the inhibitor are enriched and labeled using isobaric tags (TMT).
 - **LC-MS/MS Analysis:** Peptides are analyzed via liquid chromatography-tandem mass spectrometry to identify and quantify modified peptides.
 - **Kinetic Parameter Calculation:** The quantified occupancy of each protein by the inhibitor across time and concentration is fitted to a kinetic model to derive (k_{inact}) and (K_I) values [1].
- **Application:** This protocol validated that **spebrutinib** has over 10-fold higher potency for the TEC kinase than for its intended target BTK, highlighting its utility in identifying unexpected off-target interactions [1].

Metabolic Pathways and Toxicity Considerations

In vitro and in silico metabolism studies are critical for understanding the fate of a drug and potential safety concerns.

- **Phase I Metabolism:** In vitro studies using rat liver microsomes identified 14 phase I metabolites of **spebrutinib**. The proposed metabolic pathways include **oxidation, hydroxylation, O-dealkylation,**

epoxidation, defluorination, and reduction [6].

- **Reactive Intermediate Screening:** The formation of reactive intermediates was investigated using trapping agents:
 - **Potassium Cyanide (KCN):** Trapped reactive iminium intermediates, leading to four characterized cyanide adducts.
 - **Glutathione (GSH):** Trapped reactive intermediates, forming six characterized GSH adducts.
 - **Methoxylamine:** Trapped reactive aldehyde intermediates, forming three characterized adducts [6].
- **Structural Alert:** The **acrylamide warhead**, which is essential for covalent binding, is also identified as a structural alert for toxicity. It can be metabolized to form reactive **glycidamide and aldehyde intermediates**, which are thought to contribute to adverse drug reactions by reacting with off-target biomolecules [6].

Biological and Therapeutic Consequences

The irreversible inhibition of BTK by **spebrutinib** leads to measurable downstream effects on immune cell function and signaling molecules, particularly in the context of autoimmune diseases like Rheumatoid Arthritis (RA) [4].

The table below summarizes key pharmacodynamic observations from a mechanistic clinical study in RA patients:

Observed Effect	Measurement / Biomarker	Implication
B-Cell Modulation	↑ Total CD19+ B cells; ↑ Mature-naive B cells; ↓ Transitional B cells [4]	Altered B-cell development and distribution
Reduced Chemotaxis	↓ Serum CXCL13 and MIP-1β [4]	Inhibition of B-cell and immune cell recruitment
Inhibition of Bone Resorption	↓ Serum CTX-I (bone resorption biomarker) [4]	Reduced osteoclast activity

In vitro studies further demonstrate that **spebrutinib** potently inhibits B-cell proliferation and reduces cytokine production from both lymphoid and myeloid cells [4].

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